6-(2-Chlorophenoxy)pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-(2-chlorophenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-3-1-2-4-10(9)17-11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARAATUDIYMQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid typically involves the reaction of 2-chlorophenol with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenoxy)pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the phenoxy ring.
Oxidation Reactions: It can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives and oxidized compounds, which can be further utilized in various chemical and biological applications .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid typically involves the reaction of 2-chlorophenol with 3-cyanopyridine in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under elevated temperatures. This method allows for the formation of the desired product with good yields and purity.
Chemical Reactions
The compound can undergo several types of reactions:
- Nucleophilic Substitution : The chlorine atom on the phenoxy ring makes it susceptible to nucleophilic attack, facilitating the formation of various derivatives.
- Oxidation Reactions : It can be oxidized at the pyridine ring, leading to different oxidized derivatives that may have distinct biological activities.
Chemistry
In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with tailored properties.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for further exploration in developing new antibacterial agents.
- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties, which could have implications in treating various inflammatory diseases.
Medicine
Ongoing research is focusing on the therapeutic potential of this compound in treating diseases such as cancer. Initial findings suggest that derivatives of this compound may exhibit anticancer activities comparable to established chemotherapeutic agents .
Industrial Applications
This compound finds applications in:
- Agrochemicals : Its derivatives are explored for use in developing herbicides and pesticides due to their structural similarity to known agrochemical compounds.
- Pharmaceuticals : The compound's ability to interact with specific molecular targets positions it as a valuable component in drug development processes aimed at various therapeutic areas.
Anticancer Activity
A study highlighted the anticancer activity of several pyridine derivatives, including those related to this compound. For instance, compounds exhibiting IC50 values lower than those of cisplatin against various cancer cell lines indicate significant potential for therapeutic applications .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 6-(2-Chlorophenoxy)pyridine | <10 | ER-negative breast cancer |
| Other derivatives | <15 | HepG2 liver cancer |
Inhibition Studies
Research on α-glucosidase inhibition has shown that certain derivatives possess strong inhibitory activity, suggesting potential applications in managing diabetes through glucose regulation .
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
6-(3-Chlorophenoxy)pyridine-2-carboxylic Acid (CAS: 137640-91-6)
- Structural Differences: Chlorine is at the 3-position of the phenoxy ring, and the carboxylic acid is at the pyridine 2-position.
- Impact: Altered dipole moment and electronic distribution compared to the target compound.
6-(2-Chlorophenoxy)pyridine-2-carboxylic Acid
- Structural Differences : Carboxylic acid at the pyridine 2-position instead of 3.
- Impact :
- Changes hydrogen-bonding geometry and acidity (pKa differences).
- May influence binding to enzymes or receptors sensitive to substituent orientation.
Halogen-Substituted Derivatives
6-(2,3-Dichlorophenoxy)pyridine-3-carboxylic Acid (CAS: 1019451-16-1)
- Structural Differences: Additional chlorine at the phenoxy 3-position.
- Impact: Increased lipophilicity (ClogP ~2.8 vs. ~2.3 for the target compound).
6-(Trifluoromethoxy)pyridine-3-carboxylic Acid (CAS: 867131-26-8)
Heterocyclic and Aliphatic Variants
6-(2-Methylpropoxy)pyridine-3-carboxylic Acid
- Structural Differences: Aliphatic 2-methylpropoxy replaces aromatic chlorophenoxy.
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic Acid (CAS: 1240595-21-4)
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | ClogP* | Key Substituents |
|---|---|---|---|---|
| 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid | C₁₂H₈ClNO₃ | 249.65 | ~2.3 | 2-Cl-phenoxy, 3-COOH |
| 6-(3-Chlorophenoxy)pyridine-2-carboxylic acid | C₁₂H₈ClNO₃ | 249.65 | ~2.3 | 3-Cl-phenoxy, 2-COOH |
| 6-(2,3-Dichlorophenoxy)pyridine-3-carboxylic acid | C₁₂H₇Cl₂NO₃ | 284.10 | ~2.8 | 2,3-diCl-phenoxy, 3-COOH |
| 6-(Trifluoromethoxy)pyridine-3-carboxylic acid | C₈H₄F₃NO₃ | 219.12 | ~1.9 | CF₃O, 3-COOH |
| 6-(2-Methylpropoxy)pyridine-3-carboxylic acid | C₁₀H₁₃NO₃ | 195.21 | ~1.5 | Aliphatic ether, 3-COOH |
*ClogP values estimated using fragment-based methods.
Key Research Findings
- Conformational Analysis: highlights that substituent positioning (e.g., chlorine on phenoxy) significantly affects molecular conformation.
- Synthetic Routes: The target compound can be synthesized via nucleophilic aromatic substitution (e.g., reacting pyridine-3-carboxylic acid with 2-chlorophenol derivatives under acidic conditions) .
Biological Activity
6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is a compound of significant interest in pharmaceutical and agricultural research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHClO
- Molecular Weight : 234.65 g/mol
- CAS Number : 954255-32-4
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria, revealing that certain derivatives showed significant activity against Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| This compound | High | Moderate |
| Derivative 1 | Excellent | Low |
| Derivative 2 | Moderate | High |
The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis .
2. Anticancer Potential
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 15.5 |
| A549 (Lung) | 10.2 |
| HCT116 (Colon) | 12.8 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
3. Anti-inflammatory Effects
This compound has shown potential in reducing inflammation in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6, which are crucial in inflammatory responses.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : It binds to specific receptors involved in inflammation and cell proliferation.
- Signal Transduction : The compound modulates signaling pathways such as the NF-kB pathway, which plays a pivotal role in inflammatory responses.
- Enzyme Inhibition : It inhibits enzymes like cyclooxygenase (COX), which are involved in the synthesis of inflammatory mediators .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of several pyridine derivatives, this compound was found to be one of the most effective against S. aureus. The study utilized a broth dilution method, confirming its potential as a therapeutic agent against resistant bacterial strains .
Case Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer properties of this compound revealed that it significantly reduced cell viability in MCF-7 and A549 cell lines. The study employed flow cytometry to analyze apoptosis markers, demonstrating that treatment with the compound led to increased annexin V positivity, indicating early apoptosis .
Q & A
Q. What role does this compound play in multi-step syntheses of complex heterocycles?
- Methodological Answer : It acts as a precursor for fused bicyclic systems (e.g., oxazolo-pyridines via cyclization with NH₂OH) or metal-organic frameworks (MOFs) by coordinating carboxylate groups to Zn²⁺/Cu²⁺ nodes. Example: Coupling with tert-butyl carbamate forms protected intermediates for peptide conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
